Signal Gain Over CHCA in CNS Drug Imaging
In quantitative MALDI mass spectrometry imaging (MALDI-MSI) of five CNS drugs (including xylazine) in mouse brain tissue sections, DCTB provided dramatically higher signal intensity compared to the conventional polar acidic matrix α-cyano-4-hydroxycinnamic acid (CHCA) [1]. Signal suppression was several times lower with DCTB than with CHCA, and DCTB afforded up to 100-fold signal intensity improvement for representative single MSI pixels and greater than 440-fold improvement for the averaged mass spectrum of adjacent tissue sections [1]. This study also provided computational evidence (gas-phase proton affinity and ionization energy calculations) supporting a dual proton-transfer and electron-transfer ionization mechanism for DCTB with these analytes [1].
| Evidence Dimension | Signal intensity in quantitative MALDI mass spectrometry imaging (MALDI-MSI) |
|---|---|
| Target Compound Data | Up to 100-fold signal intensity improvement (single MSI pixels); >440-fold improvement (averaged mass spectrum of adjacent tissue sections) |
| Comparator Or Baseline | α-Cyano-4-hydroxycinnamic acid (CHCA), the most commonly used acidic MALDI matrix |
| Quantified Difference | ≥100-fold (single pixel); ≥440-fold (averaged spectrum) |
| Conditions | Five CNS drugs (including xylazine) in mouse brain tissue sections; MALDI-FT-ICR MS; DCTB vs CHCA matrices under identical sample preparation and laser conditions |
Why This Matters
For procurement decisions in quantitative MALDI imaging of low molecular weight lipophilic drugs, DCTB is demonstrably not interchangeable with CHCA—the signal loss from matrix substitution renders quantification impossible at physiologically relevant tissue concentrations.
- [1] Rzagalinski I, Kovačević B, Hainz N, Meier C, Tschernig T, Volmer DA. Toward higher sensitivity in quantitative MALDI imaging mass spectrometry of CNS drugs using a nonpolar matrix. Anal Chem. 2018;90(21):12592-12600. DOI: 10.1021/acs.analchem.8b02740. PMID: 30260620. View Source
